N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrrol ring and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide typically involves multiple steps, including the formation of the cyclopenta[c]pyrrol ring and the introduction of the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide include:
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
Extradiol catecholic dioxygenases: Enzymes that catalyze the cleavage of aromatic rings with the incorporation of oxygen atoms.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a cyclopenta[c]pyrrol ring with a dichlorophenyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Properties
IUPAC Name |
3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3,4-dichlorophenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N3O/c18-15-5-4-13(6-16(15)19)20-17(23)22-9-14(10-22)21-7-11-2-1-3-12(11)8-21/h4-6,11-12,14H,1-3,7-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQIOBXSXHTWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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